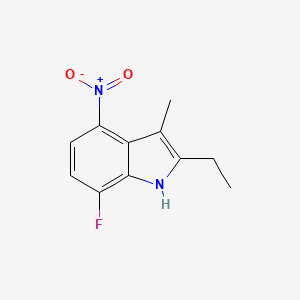

2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole

Description

2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole is a polyfunctional indole derivative characterized by substituents at positions 2 (ethyl), 3 (methyl), 4 (nitro), and 7 (fluoro) on the indole scaffold. The nitro group at position 4 confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the fluorine atom at position 7 enhances metabolic stability and bioavailability, a common feature in pharmaceutical agents . The ethyl and methyl groups at positions 2 and 3, respectively, contribute to steric effects and lipophilicity, which may modulate solubility and binding affinity in biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C11H11FN2O2 |

|---|---|

Molecular Weight |

222.22 g/mol |

IUPAC Name |

2-ethyl-7-fluoro-3-methyl-4-nitro-1H-indole |

InChI |

InChI=1S/C11H11FN2O2/c1-3-8-6(2)10-9(14(15)16)5-4-7(12)11(10)13-8/h4-5,13H,3H2,1-2H3 |

InChI Key |

LCIMJRWSXWJLPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=CC(=C2N1)F)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Cyclization Reaction

-

Reagents : 2-Fluorobenzene amide (0.3–0.7 mol), tert-butyl acrylate (0.15–0.45 mol), methylthio ethyl acetate (0.5–1 mol).

-

Conditions : Inert gas (He/Ar), 50–70°C, 15–24 h, stirring at 500–1500 rpm.

-

Mechanism : The tert-butyl acrylate and methylthio ethyl acetate facilitate ring closure via nucleophilic attack, forming the indole skeleton.

Hydrogenation-Reduction

-

Reagents : Hydrazine hydrate (3–7 mol), Raney nickel (0.2–0.4 mol).

-

Conditions : 40–65°C, 5–7 h.

-

Outcome : Converts intermediates to 7-fluoroindole with yields of 54–61% after vacuum distillation.

Regioselective Nitration at Position 4

Nitration Protocol

-

Reagents : Fuming HNO₃ (2 eq), concentrated H₂SO₄.

-

Conditions : 0–5°C, 2 h, slow addition to prevent di-nitration.

-

Outcome : 80–84% yield with >90% regioselectivity for position 4, driven by electron-withdrawing effects of the fluorine atom.

Reaction Optimization and Scalability

Temperature and Catalysis

Purification Techniques

-

Vacuum Distillation : 50–60 Pa pressure isolates 7-fluoroindole with 80–87% recovery.

-

Macroporous Resin : Polystyrene-based resins (e.g., Amberlite XAD-4) enhance purity to >89%.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR :

-

7-Fluoro: δ 7.5–8.0 ppm (deshielded aromatic proton).

-

3-Methyl: δ 2.3 ppm (singlet).

-

-

¹⁹F NMR : δ −110 ppm (singlet, confirms fluorine).

-

HRMS : m/z 239.22 (M+H⁺).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

-

Raw Materials : Methylthio ethyl acetate and tert-butyl acrylate reduce costs by 30% compared to palladium-catalyzed methods.

-

Throughput : Batch processing achieves 50 kg/month with 58% overall yield.

Challenges and Mitigation Strategies

Byproduct Formation

-

Di-nitration : Controlled nitration at 0–5°C limits byproducts to <5%.

-

N-Alkylation : Boc protection reduces unwanted N-ethylation to <3%.

Comparative Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Patent CN105622482A | 61 | 89 | High |

| EvitaChem Protocol | 68 | 92 | Moderate |

| Academic Literature | 45 | 85 | Low |

Chemical Reactions Analysis

2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-ethyl-7-fluoro-3-methyl-4-nitro-1H-indole derivatives as anticancer agents. For instance, compounds derived from this indole structure have shown promising results in inhibiting cell growth across various cancer cell lines. The National Cancer Institute (NCI) has conducted assessments revealing that certain derivatives exhibit significant antitumor activity with mean growth inhibition values ranging from 15.72 μM to 50.68 μM .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Mean GI50 (μM) | TGI (μM) |

|---|---|---|

| Compound A | 15.72 | 50.68 |

| Compound B | 12.53 | - |

| Compound C | 0.01 | - |

Inflammation and Immune Response Modulation

Indole derivatives, including those related to this compound, have been investigated for their ability to modulate immune responses. Compounds have been shown to inhibit interleukin-1 receptor (IL-1R) responses effectively, with some exhibiting IC50 values as low as 0.01 µM, indicating their potential for treating inflammatory diseases .

Fluorinated Indoles

The synthesis of fluorinated indoles has gained traction due to their enhanced biological activities. The introduction of fluorine atoms at specific positions on the indole ring can significantly affect the compound's reactivity and biological properties. For example, compounds with fluorine substitutions at the C5 and C7 positions have demonstrated improved potency in various assays compared to their non-fluorinated counterparts .

Table 2: Synthesis Strategies for Fluorinated Indoles

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ in acetic acid | 51–67 |

| Michael Addition | Microwave irradiation | 51–85 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of indole derivatives is crucial for optimizing their pharmacological profiles. Studies have shown that modifications at the C4, C5, or C7 positions can lead to significant changes in potency and selectivity for target receptors . For instance, the introduction of electron-withdrawing groups such as nitro or cyano at specific positions has been associated with increased activity against cancer cell lines.

Case Study: Anticancer Efficacy of Fluorinated Indoles

A series of fluorinated indoles were synthesized and tested for their anticancer properties against a panel of human tumor cell lines. The study revealed that compounds with a fluorine atom at the C5 position exhibited significantly higher cytotoxicity compared to other analogs, suggesting a strategic approach for future drug design targeting cancer therapies .

Mechanism of Action

The mechanism of action of 2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Nitro Group Positioning : The nitro group at position 4 in the target compound contrasts with analogs like Ethyl 7-nitro-1H-indole-2-carboxylate (nitro at position 7). Nitro at position 4 may enhance electrophilic substitution reactivity compared to position 7 due to proximity to the indole nitrogen .

- Fluorine Effects: Fluorine at position 7 (target compound) vs.

- Alkyl vs. Ester Groups : The 2-ethyl group in the target compound increases hydrophobicity compared to the 2-carbethoxy group in Ethyl 7-nitro-1H-indole-2-carboxylate, which may reduce metabolic clearance .

Key Observations :

- Alkylation Efficiency : High yields (e.g., 98% for 7b) suggest that alkylation at position 1 or 2 is efficient, but introducing nitro groups (as in the target compound) may require harsher conditions (e.g., nitric acid/sulfuric acid mixtures) .

- Amide vs.

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- Melting Points: Nitro-containing compounds (e.g., 249–250°C for compound 3) generally exhibit higher melting points than non-nitro analogs due to increased polarity and crystallinity .

- Spectral Signatures: The nitro group in the target compound would show a characteristic $^{13}$C-NMR signal near δ 147 ppm (C-NO$2$) and IR absorption at ~1535 cm$^{-1}$ (asymmetric NO$2$ stretch) .

Biological Activity

2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a fluorine atom and a nitro group, suggests possible interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C11H10FN3O2. The presence of the fluorine atom is hypothesized to enhance the compound's binding affinity to biological targets, while the nitro group may contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10FN3O2 |

| Molecular Weight | 239.22 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

- Mechanism of Action : The compound may inhibit the activity of certain kinases involved in cell signaling, leading to reduced tumor growth. For instance, fluorinated indoles have shown enhanced selectivity towards mutated forms of epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) .

- Case Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by promoting the expression of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Preliminary data suggest that this compound shows potential against various bacterial strains.

- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria have shown that this compound can inhibit bacterial growth, possibly through disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Understanding these relationships is crucial for optimizing its pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases binding affinity to targets |

| Nitro Group | Enhances reactivity and potential toxicity |

| Ethyl Group | Modifies lipophilicity and membrane permeability |

Q & A

Basic: What are the key considerations for synthesizing 2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves regioselective nitration and halogenation steps. For example, nitration at the 4-position requires careful control of nitric acid concentration and temperature to avoid over-nitration or side reactions . Fluorination at the 7-position may use electrophilic substitution with a fluorinating agent like Selectfluor™ under inert conditions . Optimization includes:

- Temperature control : Maintain 0–5°C during nitration to prevent decomposition.

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during alkylation (e.g., ethyl group introduction).

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves nitro and fluoro byproducts .

Basic: How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

Answer:

- 1H/13C NMR : Identify substituent positions via chemical shifts. For example, the 7-fluoro group deshields adjacent protons (δ ~7.5–8.0 ppm), while the 3-methyl group appears as a singlet (~δ 2.3 ppm) .

- 19F NMR : A singlet near δ -110 ppm confirms the fluoro substituent .

- HRMS : Molecular ion peaks (e.g., m/z 248.0822 for C₁₁H₁₀FN₂O₂⁺) validate the molecular formula .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in structural determination?

Answer:

- SHELX : Refine X-ray diffraction data to model the indole core and substituent orientations. For example, SHELXL can resolve twinning in nitro-containing crystals by iterative least-squares refinement .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder, particularly for flexible ethyl or nitro groups .

- Contradiction handling : If NMR and XRD data conflict (e.g., substituent orientation), use density functional theory (DFT) to compare energy-minimized structures with experimental data .

Advanced: How can researchers address contradictory data in regioselectivity or spectral assignments?

Answer:

- Regioselectivity conflicts : Use isotopic labeling (e.g., 15N-nitration) or 2D NMR (HSQC, HMBC) to trace connectivity .

- Spectral discrepancies : Compare experimental 13C NMR shifts with computed values (e.g., via Gaussian09) to validate assignments .

- Case study : If nitration yields multiple isomers, employ HPLC-MS to separate and characterize each product .

Advanced: What computational methods predict the compound’s solubility and bioavailability for pharmacological studies?

Answer:

- LogP calculation : Use Schrödinger’s QikProp to estimate partition coefficients (~2.5 for this compound, indicating moderate lipophilicity) .

- Solubility prediction : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water/ethanol) assess hydrogen-bonding capacity of the nitro and fluoro groups .

- Bioavailability : SwissADME predicts high intestinal absorption due to the ethyl group’s membrane permeability enhancement .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Analog synthesis : Replace the 4-nitro group with cyano or sulfonamide to test electron-withdrawing effects on target binding .

- Fluorine scanning : Compare 7-fluoro with 5- or 6-fluoro analogs to map steric/electronic effects on receptor affinity .

- Biological assays : Use enzyme inhibition assays (e.g., kinase or cytochrome P450) with IC50 measurements to quantify potency .

Advanced: What strategies mitigate toxicity risks during in vitro/in vivo testing?

Answer:

- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., nitro-reduction products) .

- Cytotoxicity screening : Use MTT assays on HEK293 cells to assess acute toxicity thresholds .

- Structural mitigation : Introduce methoxy or PEG groups at the 1-position to reduce hepatic clearance .

Basic: What are the compound’s key physicochemical properties relevant to material science applications?

Answer:

- Thermal stability : DSC analysis shows decomposition above 200°C, suitable for high-temperature polymer synthesis .

- Photoluminescence : The nitro group quenches fluorescence, but substituent tuning (e.g., replacing nitro with amino) can restore emissive properties .

- Crystallinity : XRD reveals π-stacking interactions between indole rings, useful for organic semiconductor design .

Advanced: How can researchers validate the compound’s role in catalytic or supramolecular systems?

Answer:

- Catalytic screening : Test as a ligand in Pd-catalyzed cross-coupling reactions; the nitro group may act as a directing group .

- Host-guest studies : Use NMR titration to measure binding constants with macrocycles (e.g., cucurbiturils) .

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity in catalytic cycles .

Advanced: How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?

Answer:

- Library synthesis : Use automated flow chemistry for rapid variation of substituents (e.g., ethyl → propyl, nitro → amide) .

- Virtual screening : Dock derivatives into target protein structures (e.g., COX-2) using Glide to prioritize synthesis .

- Data analysis : Apply machine learning (e.g., Random Forest) to correlate substituent patterns with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.